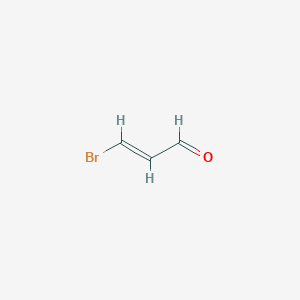

(E)-3-Bromoacrylaldehyde

Description

Foundational Role as a Versatile Synthetic Building Block and Dienophile

The chemical reactivity of (E)-3-bromoacrylaldehyde is centered around its three main functional groups: the aldehyde, the carbon-carbon double bond, and the carbon-bromine bond. This trifecta of reactivity allows it to participate in a wide variety of organic reactions, establishing it as a cornerstone in the synthesis of more complex molecules.

One of its most prominent roles is as a dienophile in Diels-Alder reactions , a powerful class of [4+2] cycloaddition reactions used to form six-membered rings. libretexts.orgacs.org The electron-withdrawing nature of the aldehyde group and the bromine atom enhances the electrophilicity of the double bond, making it a reactive partner for electron-rich dienes. nih.gov This reactivity has been harnessed to construct intricate carbocyclic and heterocyclic frameworks. acs.org

Beyond its function as a dienophile, this compound is a valuable precursor for the synthesis of various heterocyclic compounds . mdpi.comresearchgate.net The aldehyde and the vinyl bromide functionalities provide reactive sites for cyclization reactions with a range of nucleophiles. For instance, it can react with hydrazines and other binucleophiles to form pyrazoles, pyridazinones, and other heterocyclic systems. nih.gov

Furthermore, this compound can undergo reactions with organometallic reagents , such as Grignard reagents and organolithium compounds. youtube.comlibretexts.org These reactions typically involve the nucleophilic attack of the organometallic's carbanionic carbon on the electrophilic carbonyl carbon of the aldehyde. libretexts.org This provides a direct route to secondary alcohols bearing a bromo-vinyl group, which can be further elaborated into more complex structures. youtube.comresearchgate.net The presence of the bromine atom also opens the door for cross-coupling reactions, further expanding its synthetic utility.

The compound can also participate in [3+2] cycloaddition reactions . These reactions, involving a three-atom component and a two-atom component, are instrumental in the synthesis of five-membered rings. uchicago.eduscielo.org.mxpreprints.org For example, reactions with nitrones can lead to the formation of isoxazolidine (B1194047) rings. scielo.org.mxmdpi.com

Historical Trajectory and Evolution of its Application in Organic Transformations

The use of halogenated compounds in organic synthesis has a long history, with early examples dating back to the 19th century. nih.gov The development of methods to introduce and manipulate halogens has been a continuous area of research, leading to a vast arsenal (B13267) of synthetic transformations. researchgate.net The evolution of organometallic chemistry, particularly the discovery and development of Grignard reagents, revolutionized organic synthesis by providing a means to form carbon-carbon bonds with precision. researchgate.net

While the specific historical timeline of this compound's first synthesis and use is not extensively documented in readily available literature, the application of related α,β-unsaturated carbonyl compounds and vinyl halides has been a cornerstone of organic synthesis for decades. The development of organocatalysis has also opened new avenues for the application of such compounds, offering milder and more environmentally friendly reaction conditions. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H3BrO |

|---|---|

Molecular Weight |

134.96 g/mol |

IUPAC Name |

(E)-3-bromoprop-2-enal |

InChI |

InChI=1S/C3H3BrO/c4-2-1-3-5/h1-3H/b2-1+ |

InChI Key |

DYKZSUCEYQFDRC-OWOJBTEDSA-N |

Isomeric SMILES |

C(=C/Br)\C=O |

Canonical SMILES |

C(=CBr)C=O |

Origin of Product |

United States |

Synthetic Methodologies for E 3 Bromoacrylaldehyde and Its Functional Analogues

Established Direct Synthesis Routes to (E)-3-Bromoacrylaldehyde

Direct synthetic routes to this compound, also known as (E)-3-bromoprop-2-enal nih.gov, focus on creating the brominated vinyl aldehyde structure with specific stereochemistry.

A fundamental approach to forming α,β-unsaturated halides involves the addition of a halogen across a double bond, followed by the elimination of a hydrogen halide. One plausible pathway begins with the dibromination of acrolein to yield 2,3-dibromopropanal. Subsequent controlled dehydrobromination, often using a hindered base, can selectively remove a hydrogen atom and a bromine atom to furnish the desired 3-bromoacrylaldehyde. The stereoselectivity of the elimination step is crucial for obtaining the (E)-isomer.

A related strategy involves the synthesis of β-azidovinyl ketones from β-chlorovinyl or β-bromovinyl ketones via nucleophilic substitution, which proceeds with retention of configuration. nih.gov Another method starts from a dibromo ketone, where displacement of a bromide ion by an azide (B81097) ion is followed by the elimination of hydrobromic acid (HBr). nih.gov These principles can be extended to aldehyde substrates. A particularly mild and effective method for dehydrohalogenation uses dimethyl sulfoxide (B87167) (DMSO) to promote the selective elimination from α,β-dihalopropanoate derivatives, yielding α-haloacrylate analogues without the need for a base. organic-chemistry.orgacs.org This process is noted for being facile, practical, and environmentally benign. acs.org

Alternative and more refined methods have been developed to enhance efficiency and selectivity. Palladium-catalyzed reactions, for instance, represent an advanced route for synthesizing functionalized derivatives that can act as precursors. smolecule.com These methods often involve cross-coupling reactions where a bromine atom serves as a leaving group, enabling annulation with systems like alkynes. smolecule.com

Enzymatic halogenation and dehydrohalogenation reactions offer another sophisticated synthetic avenue. nih.gov Halogenase enzymes can catalyze the electrophilic substitution on electron-rich substrates, while other enzyme classes can perform radical-based halogenation on unactivated carbons. nih.gov Although not yet a mainstream industrial method for this specific compound, enzymatic synthesis represents a significant area of research for green chemistry applications.

Preparative Approaches for Alpha-Haloacrylaldehyde Analogues and Related Compounds

The synthetic principles applied to this compound are also relevant for producing a range of structurally related α-haloacrylaldehydes, esters, and ketones, which are important dienophiles and synthons.

Substituted 2-bromoacrylaldehyde derivatives are frequently synthesized and used in situ for subsequent reactions. The Diels-Alder reaction is a prominent application where 2-bromoacrylaldehyde acts as a dienophile. For example, the reaction of 2-bromoacrylaldehyde with 9-substituted anthracenes, such as 9-vinylanthracene (B1293765) and 9-allylanthracene, has been used to generate bicyclic adducts. tsijournals.comresearchgate.netresearchgate.net These [4+2] cycloaddition reactions are key for building complex molecular frameworks found in many natural products. tsijournals.com The reaction between a substituted diene and a substituted dienophile like 2-bromoacrylaldehyde can lead to different regioisomers. tsijournals.com Studies involving 9-alkenylanthracenes and 2-bromoacrylaldehyde have shown that the ortho adduct is preferentially formed in good yields. researchgate.net Similarly, an asymmetrically catalyzed Diels-Alder cycloaddition between α-bromoacrylaldehyde and cyclopentadiene (B3395910) is a key step in the synthesis of (З)-Norbornenone. sonar.ch

Table 1: Diels-Alder Reactions with 2-Bromoacrylaldehyde

| Diene | Dienophile | Product Type | Key Finding | Reference |

| 9-Alkenylanthracenes | 2-Bromoacrylaldehyde | [4+2] Cycloadduct | Preferential formation of the ortho regioisomer. | tsijournals.com, researchgate.net |

| Cyclopentadiene | α-Bromoacrylaldehyde | Asymmetric [4+2] Cycloadduct | Forms chiral norbornenone derivatives. | sonar.ch |

Formation of Alpha-Haloacrylate Esters and Alpha-Bromovinylketones

The synthesis of α-haloacrylate esters and α-bromovinylketones involves diverse methodologies tailored to these specific functional groups.

Alpha-Haloacrylate Esters: Several routes provide access to α-haloacrylate esters.

Dehydrohalogenation: Similar to the synthesis of the parent aldehyde, α,β-dihalopropanoate esters undergo efficient and selective dehydrohalogenation in the presence of DMSO to give the corresponding α-haloacrylate esters. organic-chemistry.orgacs.org

From Lactone Polymers: A distinct process involves the pyrolysis of an α-halogenated β-propiolactone polymer at temperatures between 140°C and 220°C. google.com Alternatively, reacting the polymer with an alcohol in the presence of a strong mineral acid also yields the desired α-haloacrylic ester. google.com

Lewis Base Catalysis: A highly stereoselective method for producing (Z)-α-haloacrylates involves the reaction of various aldehydes with α-halogenated ethyl-C,O-bis(trimethylsilyl)ketene acetals. lookchem.com This reaction is catalyzed by a Lewis base, such as sodium acetate, and proceeds under mild conditions to give high yields with excellent Z-selectivity. lookchem.com

Manganese-Promoted Synthesis: A process using Rieke manganese can produce (Z)-α-halo-α,β-unsaturated esters and amides with complete Z-stereoselectivity from aldehydes and trihaloesters. nih.gov

Alpha-Bromovinylketones: The synthesis of α-bromovinylketones can be achieved through several methods.

From Vinyl Ketones: The reaction of β-chlorovinyl or β-bromovinyl ketones with an azide ion can lead to β-azidovinyl ketones through nucleophilic substitution. nih.gov However, applying this to the regioisomeric α-bromovinyl ketone results in the addition of the azide ion rather than substitution. nih.gov

Direct Bromination: α-Bromoketones can be synthesized through various bromination techniques. These include the direct bromination of ketones using systems like H₂O₂-HBr, or the use of N-bromosuccinimide (NBS). organic-chemistry.org These methods can often be adapted for α,β-unsaturated ketones.

From Alkynes: A gold-catalyzed hydration of haloalkynes provides an atom-economical route to α-halomethyl ketones, which can be seen as an alternative to the direct α-halogenation of ketones. organic-chemistry.org Additionally, N,N-dibromo-p-toluenesulfonamide can be used for the one-pot synthesis of α,α-dibromoalkanones directly from alkynes. organic-chemistry.org These can potentially be converted to α-bromovinylketones.

Further Reactions: Once formed, α-bromovinylketones are useful intermediates. For example, they react with hydrazines to form substituted pyrazoles. scispace.comresearchgate.net

Reactivity Profiles and Mechanistic Investigations of E 3 Bromoacrylaldehyde

Cycloaddition Chemistry of (E)-3-Bromoacrylaldehyde

This compound is a versatile reagent in cycloaddition reactions, participating in various transformations to yield complex cyclic architectures. Its reactivity is governed by the interplay of the electron-withdrawing aldehyde group and the halogen substituent on the double bond.

Diels-Alder Reactions with Diverse Diene Systems.masterorganicchemistry.com

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. masterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) in a concerted [4+2] cycloaddition. This compound, with its electron-deficient double bond, serves as an effective dienophile. The presence of the aldehyde group enhances its reactivity towards electron-rich dienes. masterorganicchemistry.com For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation. youtube.com

When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the question of regioselectivity arises. masterorganicchemistry.com Generally, in Diels-Alder reactions, the formation of "ortho" (1,2-disubstituted) and "para" (1,4-disubstituted) products is favored over the "meta" (1,3-disubstituted) product. masterorganicchemistry.com This preference can be explained by considering the electronic properties of the reactants. The diene acts as the nucleophile and the dienophile as the electrophile. The reaction proceeds by aligning the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com

In the case of this compound, the β-carbon (the carbon bearing the bromine atom) is the most electrophilic site due to the combined electron-withdrawing effects of the aldehyde and the bromine atom. Therefore, in reactions with 1-substituted dienes, the "ortho" regioisomer is typically the major product. masterorganicchemistry.com

Stereoselectivity is another crucial aspect of the Diels-Alder reaction. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org Furthermore, the "endo rule" often governs the stereochemical outcome. The endo product, where the substituent on the dienophile is oriented towards the newly forming double bond in the bicyclic product, is generally favored due to secondary orbital overlap in the transition state. libretexts.org

Table 1: Regioselectivity in the Diels-Alder Reaction of this compound with 1-Substituted Dienes

| Diene Substituent (R) | Major Regioisomer | Minor Regioisomer |

| Electron-donating group | "Ortho" (1,2) | "Meta" (1,3) |

| Electron-withdrawing group | "Ortho" (1,2) | "Meta" (1,3) |

This table illustrates the general preference for the "ortho" product in Diels-Alder reactions involving this compound and 1-substituted dienes.

The outcome of a Diels-Alder reaction can be influenced by temperature, a concept known as kinetic versus thermodynamic control. pressbooks.pubmasterorganicchemistry.com At lower temperatures, the reaction is under kinetic control, and the product that forms faster (the kinetic product) predominates. pressbooks.publibretexts.org This is typically the endo adduct, which is favored due to a lower activation energy transition state. masterorganicchemistry.com At higher temperatures, the reaction becomes reversible, leading to thermodynamic control. masterorganicchemistry.comlibretexts.org Under these conditions, the most stable product (the thermodynamic product), which is often the exo adduct, is the major isomer. masterorganicchemistry.com

The electronic nature of the substituents on both the diene and dienophile significantly impacts the reaction rate. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile, such as the aldehyde group in this compound, accelerate the reaction. masterorganicchemistry.com Steric factors also play a role; bulky substituents can hinder the approach of the reactants and may influence the endo/exo selectivity.

Table 2: Kinetic vs. Thermodynamic Control in a Representative Diels-Alder Reaction

| Condition | Major Product | Minor Product | Control |

| Low Temperature (e.g., 0 °C) | Endo Isomer | Exo Isomer | Kinetic |

| High Temperature (e.g., 40 °C) | Exo Isomer | Endo Isomer | Thermodynamic |

This table exemplifies how temperature can dictate the stereochemical outcome of a Diels-Alder reaction, shifting the major product from the kinetically favored endo isomer to the thermodynamically favored exo isomer.

[3+2] Annulation Reactions and Other Cycloadditions.chim.it

Beyond the classic [4+2] Diels-Alder reaction, this compound participates in other cycloaddition pathways, notably [3+2] annulation reactions, to form five-membered rings. chim.it These reactions often employ organocatalysis to achieve high levels of stereocontrol.

N-Heterocyclic carbenes (NHCs) are powerful organocatalysts that can activate α,β-unsaturated aldehydes (enals) like this compound towards various annulation reactions. rsc.orgnih.gov The NHC catalyst adds to the aldehyde to form a reactive Breslow intermediate. rsc.orgnih.gov This intermediate can then undergo further reactions.

In the context of [3+2] annulations, the NHC-activated enal can react with a suitable three-atom component. For instance, NHC-catalyzed reactions of bromoenals can lead to the formation of functionalized cyclopentenes. researchgate.net The reaction mechanism often involves the formation of a homoenolate equivalent, which then participates in the cycloaddition. The specific reaction pathway and the resulting product can sometimes be tuned by the choice of base and reaction conditions. researchgate.net

Various organocatalytic strategies have been developed for the synthesis of novel cyclic compounds from enals. These methods often rely on the in situ generation of reactive intermediates. For example, vinylogous Michael addition reactions can be followed by intramolecular cyclizations to afford complex ring systems. nih.gov

In some cases, the reaction pathway can be directed towards either [3+3] or [4+2] annulation products depending on the substrate and reaction conditions. nih.gov These transformations highlight the versatility of organocatalysis in constructing diverse heterocyclic frameworks from readily available starting materials like this compound.

Zirconacyclopentadiene Cycloadditions for Benzene (B151609) Derivatives

The application of zirconacyclopentadienes in the synthesis of substituted benzene derivatives is a powerful strategy in organic synthesis. These five-membered metallacycles, generated from the reaction of "zirconocene" (Cp₂Zr) with two equivalents of an alkyne, can react with a variety of electrophiles to produce highly substituted aromatic compounds. While direct examples detailing the specific use of this compound in zirconacyclopentadiene cycloadditions to form benzene derivatives are not extensively documented in readily available literature, the general mechanism involves the insertion of a third unsaturated component into the zirconacycle.

In a hypothetical reaction, the zirconacyclopentadiene would act as a diene equivalent. The electrophilic nature of the aldehyde in this compound would make it a potential dienophile in a formal [4+2] cycloaddition-type process with the zirconacyclopentadiene. This would lead to a seven-membered zirconabicycle, which could then undergo reductive elimination to furnish a highly substituted benzene ring. The stereochemistry and substitution pattern of the resulting benzene derivative would be dictated by the substituents on both the zirconacyclopentadiene and the this compound.

Transition Metal-Catalyzed Cross-Coupling and Advanced Reactions

Transition metal catalysis offers a versatile platform for the functionalization of this compound, leveraging the reactivity of its carbon-bromine bond.

Palladium-Catalyzed Stille Cross-Coupling Applications

The Stille cross-coupling reaction, which involves the palladium-catalyzed coupling of an organostannane with an organic halide, is a cornerstone of C-C bond formation. libretexts.org this compound, as a vinyl bromide, is a suitable electrophilic partner for such transformations. nih.govorganic-chemistry.org The reaction facilitates the introduction of a wide array of organic groups at the β-position of the acrylaldehyde scaffold, contingent on the organostannane used.

The general catalytic cycle involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The reaction conditions, including the choice of palladium catalyst, ligands, and solvent, are crucial for achieving high yields and stereoretention. beilstein-journals.org

Table 1: Hypothetical Stille Cross-Coupling Reactions of this compound

| Organostannane (R-SnBu₃) | Product | Potential Catalyst/Ligand |

| Vinyl-SnBu₃ | (2E,4E)-5-Formyl-2,4-pentadienal | Pd(PPh₃)₄ |

| Phenyl-SnBu₃ | (E)-3-Phenylacrylaldehyde | PdCl₂(dppf) |

| Alkynyl-SnBu₃ | (E)-5-Formyl-2-en-4-ynal | Pd(dba)₂/P(o-tol)₃ |

This table represents potential outcomes based on known Stille coupling reactions and is for illustrative purposes.

Zirconium-Mediated Reactions and Alkyne Cross-Coupling

Zirconium-based reagents have emerged as powerful tools in organic synthesis, enabling unique transformations. webelements.comnih.gov Zirconocene dichloride (Cp₂ZrCl₂), upon reduction, generates the highly reactive "zirconocene" species, which can mediate the coupling of alkynes. nih.govacs.org The selective cross-coupling of alkynes mediated by zirconium can lead to the formation of isomerically pure 1,3-dienes.

While specific data on the reaction of this compound in this context is limited, one can envision a scenario where a zirconocene-alkyne complex reacts with the aldehyde. For instance, an alkynylzirconate could potentially add to the aldehyde functionality of this compound. The subsequent fate of the vinyl bromide moiety would depend on the reaction conditions and any further reagents present. Zirconium can also promote the linear coupling of alkynes to form bis(allenes). rsc.org

Intramolecular Alkyne-Aldehyde Metathesis

Enyne metathesis is a powerful reaction for the formation of conjugated dienes, catalyzed by transition metal complexes, typically those of ruthenium. chim.itnih.govwikipedia.orgorganic-chemistry.org A variation of this is the intramolecular alkyne-aldehyde metathesis, which would involve the reaction between an alkyne and an aldehyde within the same molecule. For this compound to participate in such a reaction, it would first need to be tethered to a molecule containing an alkyne.

The reaction mechanism, catalyzed by a metal carbene, would likely proceed through the formation of a metallacyclobutene intermediate from the alkyne, followed by a series of cycloadditions and cycloreversions involving the aldehyde group. acs.org This would ultimately lead to a cyclic product with a newly formed double bond. The presence of the bromine atom could influence the reactivity and potentially offer a handle for further synthetic transformations.

Nucleophilic and Electrophilic Reactivity in Complex Systems

Exploration of Vinylogous Reactivity in π-Extended Enolate-Type Donor Systems

The principle of vinylogy describes the transmission of electronic effects through a conjugated π-system. Current time information in Bangalore, IN. In the context of this compound, this principle becomes relevant when considering the reactivity of its corresponding enolate or enamine derivatives. The extended conjugation in these systems allows for reactivity not only at the α-carbon but also at the γ-carbon, a phenomenon known as vinylogous reactivity. acs.orgyoutube.comyoutube.com

Upon formation of a π-extended enolate from a derivative of this compound, the nucleophilic character can be relayed to the γ-position. This allows the molecule to act as a three-carbon synthon in reactions with various electrophiles. Organocatalysis, utilizing chiral secondary amines or N-heterocyclic carbenes (NHCs), has been instrumental in controlling the regio- and stereoselectivity of such vinylogous reactions. nih.govresearchgate.net For instance, the reaction of a dienamine, generated from a γ-enolizable enal, with an electrophile can lead to exclusive γ-functionalization. The bromo-substituent in this compound would add another layer of complexity and potential for synthetic diversification in these systems.

Michael Additions and Aldol-Type Transformations

This compound is a bifunctional molecule featuring both an electrophilic aldehyde and a carbon-carbon double bond activated by the electron-withdrawing aldehyde and bromine substituents. This electronic arrangement makes it a suitable candidate for both 1,2-addition to the carbonyl group and 1,4-conjugate addition, commonly known as the Michael addition.

The Michael addition to this compound involves the attack of a nucleophile to the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is a powerful tool for carbon chain extension and the introduction of diverse functionalities. The subsequent enolate intermediate can then participate in further reactions, including intramolecular cyclizations or protonation to yield the saturated aldehyde.

Aldol-type transformations involving this compound can proceed through two main pathways. The aldehyde functionality can act as an electrophile, reacting with an enolate or enol equivalent to form a β-hydroxy aldehyde derivative. Alternatively, under basic conditions, deprotonation at the α-position, although less favored due to the presence of the vinyl bromide, could potentially lead to the formation of an enolate that can act as a nucleophile in an Aldol condensation. The interplay between these reaction pathways is often dictated by the choice of reactants, catalysts, and reaction conditions.

Detailed research into the specific behavior of this compound in these transformations is crucial for harnessing its synthetic potential. The following table summarizes hypothetical reaction parameters for the Michael addition of a generic nucleophile to this compound, illustrating the type of data sought in such investigations.

| Entry | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Dimethyl malonate | DBU (10) | THF | 25 | 12 | Data not available |

| 2 | Thiophenol | Et3N (20) | CH2Cl2 | 0 | 4 | Data not available |

| 3 | Indole (B1671886) | Sc(OTf)3 (5) | MeCN | rt | 24 | Data not available |

This table is illustrative and does not represent published experimental results.

Catalytic Efficiency and Stereocontrol in Reaction Pathways

The development of catalytic systems that can efficiently promote reactions of this compound while controlling the stereochemical outcome is a significant area of interest in organic synthesis. Both organocatalysis and metal-based catalysis offer potential avenues for achieving high catalytic turnover and stereoselectivity.

In the context of Michael additions, chiral organocatalysts, such as secondary amines (e.g., prolinol derivatives) or thioureas, can activate the α,β-unsaturated system towards nucleophilic attack while creating a chiral environment to induce enantioselectivity. The efficiency of these catalysts is typically evaluated by their ability to provide high yields of the desired product with low catalyst loadings and under mild reaction conditions.

For Aldol-type reactions, the stereochemical outcome, leading to either syn or anti diastereomers, is of paramount importance. The stereoselectivity is often governed by the geometry of the enolate (E or Z) and the transition state of the reaction. Chiral Lewis acids or Brønsted acids can be employed to catalyze the reaction and control the facial selectivity of the nucleophilic attack on the aldehyde.

The pursuit of efficient and stereoselective catalytic methods for reactions involving this compound would enable the synthesis of complex chiral molecules from a simple and readily available starting material. The table below outlines hypothetical data for a catalytic asymmetric Michael addition, demonstrating the key parameters for evaluating catalytic efficiency and stereocontrol.

| Entry | Catalyst | Co-catalyst/Additive | Solvent | Yield (%) | dr | ee (%) |

| 1 | Chiral Amine A | Benzoic Acid | Toluene | Data not available | Data not available | Data not available |

| 2 | Chiral Thiourea B | - | Dichloromethane | Data not available | Data not available | Data not available |

| 3 | Chiral Phosphoric Acid C | - | Hexane | Data not available | Data not available | Data not available |

This table is illustrative and does not represent published experimental results.

Currently, there is a notable lack of specific, detailed research findings in the public domain concerning the catalytic efficiency and stereocontrol of Michael additions and Aldol-type transformations for the compound this compound itself. While the general principles of these reactions are well-established for a wide range of α,β-unsaturated aldehydes, dedicated studies on this particular substrate are needed to fully elucidate its reactivity and unlock its synthetic utility.

Strategic Applications of E 3 Bromoacrylaldehyde in Complex Organic Synthesis

Role in the Total Synthesis of Natural Products

The total synthesis of natural products represents a pinnacle of achievement in organic chemistry, demanding innovative strategies for the construction of intricate molecular frameworks. researchgate.net (E)-3-Bromoacrylaldehyde serves as a key synthon in this endeavor, enabling methodologies that lead to the core structures of several classes of bioactive molecules, including alkaloids and terpenes. Its utility is particularly evident in reactions that build stereochemically rich carbocyclic and heterocyclic scaffolds.

Polyketides and macrolactones are major classes of natural products known for their structural complexity and significant biological activities, including antibiotic and anticancer properties. sharif.edubeilstein-journals.orgwikipedia.org The assembly of their long carbon chains is a significant synthetic challenge, often relying on the iterative coupling of smaller, functionalized building blocks. rsc.orgnih.gov

While direct applications of this compound in the completed total synthesis of specific complex macrolactones are not extensively documented in prominent literature, its potential as a C3 electrophilic building block is significant. The α,β-unsaturated aldehyde moiety is primed for conjugate addition reactions, and the vinyl bromide can participate in palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, Heck), which are cornerstone methods for assembling polyketide backbones. In principle, this compound can be used to introduce a three-carbon unit with latent functionality, which can be further elaborated and incorporated into a larger chain destined for macrocyclization. sci-hub.se The synthesis of complex polyketides often involves the use of diverse building blocks, including non-canonical extender units, to generate structural variety. nih.govnih.gov

The contribution of this compound to alkaloid synthesis is more explicitly demonstrated, particularly in the construction of nitrogen-containing bicyclic systems that form the core of many alkaloids. acs.orggoogle.comthieme-connect.de A notable application is its use as a dienophile in Diels-Alder reactions to create bridged bicyclic amines. For instance, the reaction of 2-bromoacrylaldehyde with substituted 1,2-dihydropyridines provides a direct route to the bicyclo[2.2.2]octane framework. rsc.org This scaffold is a key structural motif in a variety of complex alkaloids. The reaction capitalizes on the dienophilic nature of the acrolein system to engage with the diene, while the bromine atom is carried through the transformation, offering a handle for subsequent functionalization. This strategy highlights the efficiency of using this compound to rapidly build molecular complexity. rsc.org

Terpenoid alkaloids are a class of natural products that merge terpene and alkaloid biosynthetic pathways, resulting in unique and complex structures. acs.orggoogle.com Synthetic strategies that can efficiently construct the fused and bridged ring systems characteristic of these molecules are of high value. The ability of this compound to participate in cycloaddition reactions makes it a relevant tool for accessing the carbocyclic cores found in terpenes and terpenoid alkaloids.

A critical challenge in modern organic synthesis is the control of stereochemistry. encyclopedia.pub The development of enantioselective and diastereoselective methodologies is essential for producing biologically active molecules in their correct, single-enantiomer form. This compound has been successfully employed as a substrate in highly stereocontrolled reactions.

Expanding on its use in alkaloid synthesis, the Diels-Alder reaction between 1,2-dihydropyridines and 2-bromoacrylaldehyde can be rendered highly enantioselective through the use of a chiral catalyst. rsc.org Specifically, a chiral phosphoric acid catalyst has been shown to mediate this [4+2] cycloaddition, producing the desired bridged amine products with excellent levels of enantioselectivity. rsc.org This organocatalytic approach provides access to chiral, non-racemic building blocks that are pivotal for the enantioselective total synthesis of natural products. nih.gov

| Diene | Dienophile | Catalyst | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1,2-Dihydropyridine | 2-Bromoacrylaldehyde | Chiral Phosphoric Acid | Bridged Bicyclic Amine | 92-98% | rsc.org |

Utility as a Key Intermediate in the Assembly of Complex Molecular Frameworks

This compound has emerged as a versatile and strategic building block in the synthesis of complex organic molecules. Its unique combination of a reactive aldehyde, a vinyl bromide moiety, and a conjugated π-system allows for a diverse range of chemical transformations, making it a valuable intermediate in the construction of intricate molecular architectures, including natural products and their analogues. The strategic applications of this compound are most notably demonstrated in cycloaddition reactions and transition metal-catalyzed cross-coupling reactions, which facilitate the rapid assembly of cyclic and polycyclic frameworks.

One of the most powerful applications of this compound in complex synthesis is its role as a dienophile in [4+2] cycloaddition reactions, or Diels-Alder reactions. The electron-withdrawing nature of the aldehyde group activates the double bond for reaction with a wide variety of dienes, leading to the formation of six-membered rings with good regioselectivity and stereoselectivity. The presence of the bromine atom in the resulting cycloadduct provides a convenient handle for further functionalization, significantly enhancing the synthetic utility of this building block.

A notable example is the use of this compound in the enantioselective formal synthesis of the indole (B1671886) alkaloids (+)-catharanthine and (+)-allocatharanthine. nus.edu.sg20.210.105 In a key step, a BBr₃-assisted chiral phosphoric acid-catalyzed Diels-Alder reaction between an ethyl-substituted dihydropyridine (B1217469) and this compound furnished a bridged cyclic amine intermediate in high yield and enantioselectivity. nus.edu.sg20.210.105 This transformation efficiently constructed the core bicyclic framework of the target molecules.

| Diene | Dienophile | Catalyst/Conditions | Product | Yield | Enantiomeric Excess | Ref |

| Ethyl-substituted dihydropyridine | This compound | (S)-C-1a, BBr₃ | Bridged cyclic amine | 58-96% | 92-98% | nus.edu.sg20.210.105 |

| Cyclopentadiene (B3395910) | This compound | Asymmetric catalyst | Norbornenone derivative | - | - | sonar.ch |

| Furan derivative | This compound | Chiral oxazaborolidine | Cycloadduct for Eunicenone A | - | - | scholaris.ca |

Furthermore, this compound has been employed in the stereospecific synthesis of carbanucleotides. sonar.ch An asymmetrically catalyzed Diels-Alder cycloaddition with cyclopentadiene served as a pivotal step in constructing the bicyclic core of the target nucleoside analogues. sonar.ch The resulting brominated norbornenone derivative was then elaborated through a series of transformations to afford the final complex molecule. sonar.ch Similarly, in the total synthesis of the marine natural product eunicenone A, Corey and co-workers utilized this compound as a dienophile in a chiral oxazaborolidine-catalyzed Diels-Alder reaction to establish a key stereocenter in the molecule. scholaris.ca

Beyond its role in cycloaddition reactions, this compound is a valuable substrate in transition metal-catalyzed annulation reactions. The vinyl bromide functionality readily participates in palladium-catalyzed cross-coupling processes, enabling the construction of fused polycyclic systems and other complex ring structures. smolecule.com For instance, palladium(0) catalysts facilitate the coupling of this compound with alkynes to generate functionalized derivatives. smolecule.com A representative transformation involves the carbopalladation-cyclization sequence with terminal alkynes to yield α,β-unsaturated γ-lactones. smolecule.com The reactivity and outcome of these reactions are influenced by factors such as catalyst loading and the nature of the phosphine (B1218219) ligands. smolecule.com

The dual reactivity of the aldehyde and the vinyl bromide in this compound allows for its participation in cascade reactions, where a series of intramolecular transformations lead to the rapid construction of molecular complexity from a single precursor. chemeurope.com While specific examples of cascade reactions directly initiating from this compound are context-dependent, its potential as a starting material for such sequences is significant due to the orthogonal reactivity of its functional groups.

The strategic incorporation of this compound into synthetic routes highlights its importance as a key intermediate. Its ability to participate in a variety of bond-forming reactions, coupled with the potential for subsequent functionalization of the resulting products, provides a powerful platform for the efficient and elegant assembly of complex molecular frameworks.

Theoretical and Computational Studies on this compound Remain Largely Unexplored

Consequently, a detailed analysis based on the requested outline of its electronic structure, reactivity descriptors, transition states, reaction pathways, and selectivity through these advanced computational lenses cannot be constructed from existing research. The sections below outline the general principles of the requested theoretical studies, which would be applicable to this compound should such research be undertaken in the future.

Advanced Spectroscopic and Analytical Methodologies for Characterizing E 3 Bromoacrylaldehyde and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms in a molecule. For (E)-3-bromoacrylaldehyde, the ¹H NMR spectrum provides key information about the aldehydic proton and the vinyl protons. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), measured in Hertz (Hz), are indicative of the electronic environment and the spatial relationship between neighboring protons.

Detailed ¹H NMR spectral data for this compound and related compounds are often acquired in deuterated chloroform (B151607) (CDCl₃). For instance, the spectrum of a related compound, 2-methylbenzaldehyde, shows distinct signals for the aldehydic proton and the aromatic protons. rsc.org The aldehydic proton typically appears as a singlet at approximately 10.28 ppm. rsc.org The aromatic protons exhibit characteristic splitting patterns and chemical shifts based on their position on the benzene (B151609) ring. rsc.org

Table 1: Representative ¹H NMR Spectral Data for Aldehydic Compounds in CDCl₃

| Compound | Aldehydic Proton (δ, ppm) | Other Key Signals (δ, ppm) | J (Hz) |

|---|---|---|---|

| Benzaldehyde | 10.01 (s, 1H) | 7.86 (d, 2H), 7.61 (t, 1H), 7.51 (t, 2H) | 8 |

| 2-Methylbenzaldehyde | 10.28 (s, 1H) | 7.8 (d, 1H), 7.48 (t, 1H), 7.38 (t, 1H), 7.29 (d, 1H) | 8, 4 |

| 2,5-Dimethylbenzaldehyde | 10.27 (s, 1H) | 7.63 (s, 1H), 7.17 (d, 1H), 7.03 (d, 1H), 2.40 (s, 3H), 2.31(s, 3H) | 4 |

| 4-tert-Butylbenzaldehyde | 9.98 (s, 1H) | 7.82 (d, 1H), 7.55 (d, 2H), 7.48 (d, 1H), 1.35 (s, 9H) | 4 |

| 2-Thiophenecarboxaldehyde | 9.94 (s, 1H) | 7.78 (m, 2H), 7.22 (d, 2H) | 4 |

Data sourced from The Royal Society of Chemistry. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and its electronic environment.

For this compound, the ¹³C NMR spectrum is expected to show signals for the carbonyl carbon of the aldehyde group and the two vinyl carbons. The carbonyl carbon signal typically appears significantly downfield (at a higher ppm value) due to the deshielding effect of the electronegative oxygen atom. For example, in 2-methylbenzaldehyde, the carbonyl carbon resonates at approximately 192.84 ppm. rsc.org The chemical shifts of the vinyl carbons are influenced by the presence of the bromine atom and the aldehyde group.

Table 2: Representative ¹³C NMR Spectral Data for Aldehydic Compounds in CDCl₃

| Compound | Carbonyl Carbon (δ, ppm) | Other Key Signals (δ, ppm) |

|---|---|---|

| Benzaldehyde | 192.41 | 136.37, 134.45, 129.72, 128.98 |

| 2-Methylbenzaldehyde | 192.84 | 133.63, 132.03, 131.76, 126.31, 19.58 |

| 2,5-Dimethylbenzaldehyde | 192.81 | 133.63, 132.03, 131.76, 126.31, 19.59 |

| 4-tert-Butylbenzaldehyde | 192.08 | 130.06, 129.68, 125.97, 125.46, 31.05 |

| 2-Thiophenecarboxaldehyde | 182.96 | 136.25, 135.1, 128.28 |

Data sourced from The Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Identification and Quantification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for the identification, quantification, and elucidation of the structure of molecules.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₃H₃BrO), the exact mass can be calculated and compared with the experimentally determined mass to confirm its identity. The monoisotopic mass of this compound is 133.93673 Da. nih.gov This high degree of accuracy is invaluable in distinguishing between compounds with the same nominal mass but different elemental formulas.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESMS)

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESMS) is a hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. nih.gov This method is particularly useful for analyzing complex mixtures, such as reaction products. In the context of this compound, LC-ESMS can be used to separate the target compound from starting materials, byproducts, and other impurities before it is introduced into the mass spectrometer for identification and quantification. rsc.orgnih.gov The electrospray ionization source gently ionizes the molecules, often resulting in the observation of the protonated molecule [M+H]⁺, which aids in the determination of the molecular weight.

Electron Paramagnetic Resonance (EPR) Spectroscopy in Advanced Applications

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to study chemical species that have unpaired electrons. libretexts.orgwikipedia.org While this compound itself is not a radical species, EPR spectroscopy becomes relevant in studying its reaction products, particularly in reactions involving radical intermediates or the formation of paramagnetic species. wikipedia.org

EPR can provide valuable information about the electronic structure and environment of these unpaired electrons. auburn.edu For example, if this compound were to participate in a reaction that generates a radical adduct, EPR could be used to detect and characterize this transient species. wikipedia.org The technique is highly sensitive and can be used to study radical formation and decay in various chemical and biological systems. wikipedia.orgnih.gov Advanced EPR techniques can even provide insights into the interactions between the unpaired electron and nearby magnetic nuclei, offering a deeper understanding of the molecular structure of the radical product. libretexts.org

Development and Application of Bromoacrylaldehyde-Derived Spin Labels (BASL)

A significant application of this compound chemistry is in the field of protein structural biology, specifically through the development of the bromoacrylaldehyde spin label (BASL). researchgate.netljmu.ac.uk This spin label has been introduced as a powerful tool for site-directed spin labeling (SDSL) of cysteine residues in proteins. nih.govnih.gov The BASL reagent features a pyrroline (B1223166) ring nitroxide, similar to the widely used methanethiosulfonate (B1239399) spin label (MTSSL), but is distinguished by a bromoacrylaldehyde group which imparts different reactivity and structural properties to the resulting protein label. ljmu.ac.uk

The primary advantage of BASL lies in its enhanced selectivity for surface-exposed cysteine residues compared to MTSSL. researchgate.netnih.gov This increased selectivity can eliminate the need for extensive site-directed mutagenesis to remove other, more reactive cysteine residues within a protein, streamlining the labeling process. ljmu.ac.uknih.gov Research on the multidomain His domain protein tyrosine phosphatase (HD-PTP) demonstrated this advantage clearly. researchgate.netnih.gov When labeling HD-PTP, excess MTSSL led to protein precipitation, a common issue with less selective labels. In contrast, BASL could be added in significant excess without causing precipitation, resulting in selective labeling. researchgate.netnih.gov

Another key difference and potential advantage is the linkage formed between BASL and the protein. Unlike MTSSL, which creates a disulfide bridge with five rotatable bonds, BASL forms a more stable sulfide (B99878) link with only a three-bond tether to the protein's side chain. ljmu.ac.uk This shorter, less flexible linker may reduce structural perturbations of the native protein structure. ljmu.ac.uk Furthermore, the stable sulfide bond is not susceptible to cleavage within the reducing environment of cells, a known limitation of the disulfide bridge formed by MTSSL, making BASL a promising candidate for in-cell studies. ljmu.ac.uknih.gov

Table 1: Comparison of BASL and MTSSL Spin Labels

| Feature | Bromoacrylaldehyde Spin Label (BASL) | Methanethiosulfonate Spin Label (MTSSL) |

|---|---|---|

| Reactive Group | Bromoacrylaldehyde | Methanethiosulfonate |

| Target Residue | Cysteine | Cysteine |

| Selectivity | Highly selective for surface-exposed cysteines. researchgate.netnih.gov | Less selective, can react with buried cysteines. nih.gov |

| Linkage to Protein | Stable sulfide bond. ljmu.ac.uk | Labile disulfide bridge. ljmu.ac.uk |

| Linker Length | Three rotatable bonds. ljmu.ac.uk | Five rotatable bonds. ljmu.ac.uk |

| In-Cell Stability | Potentially higher due to stable sulfide linkage. ljmu.ac.uknih.gov | Prone to reduction and cleavage. ljmu.ac.uk |

| Effect of Excess Label | No protein precipitation observed with HD-PTP. researchgate.netnih.gov | Caused precipitation of HD-PTP. researchgate.netnih.gov |

Continuous-Wave EPR (CW-EPR) for Local Conformational Dynamics

Continuous-Wave Electron Paramagnetic Resonance (CW-EPR) spectroscopy is a fundamental technique used to study the local environment and dynamics of spin-labeled sites in macromolecules. nih.govnih.govspringernature.com In the context of proteins labeled with a nitroxide spin label like BASL, the CW-EPR spectrum is sensitive to the rotational motion of the nitroxide radical. nih.govnih.gov

The shape of the CW-EPR spectrum is determined by the motional averaging of the anisotropic magnetic parameters (the g-tensor and the nitrogen hyperfine tensor A). nih.govnih.gov The degree of this averaging provides information about the mobility of the spin label, which in turn reflects the local conformational dynamics of the protein backbone at the attachment site. nih.gov

Pulsed EPR Techniques: Double Electron-Electron Resonance (DEER) for Distance Mapping and Saturation Transfer EPR (ST-EPR) for Slow Dynamics

While CW-EPR probes local dynamics, pulsed EPR techniques provide information about longer-range structural features and slower motions.

Double Electron-Electron Resonance (DEER) , also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a powerful method for measuring nanometer-scale distances between two paramagnetic centers. nih.govresearchgate.net In structural biology, this involves introducing two spin labels, such as BASL, at specific sites on a protein or protein complex. nih.govnih.gov The DEER experiment measures the magnetic dipole-dipole interaction between the two unpaired electrons of the spin labels. researchgate.net This interaction is distance-dependent, allowing for the precise determination of the distance distribution between the two labels, typically in the range of 1.7 to 8.0 nanometers (17 to 80 Å). ljmu.ac.uknih.gov

The utility of BASL in DEER measurements has been successfully demonstrated. In studies of the HD-PTP protein, which contains three native cysteine residues, BASL's selectivity allowed for the labeling of only two of these sites. nih.gov This enabled a successful DEER measurement to determine the distance between this specific cysteine pair, a task that would have been complicated by the non-specific labeling of all three cysteines by MTSSL. researchgate.netnih.gov This highlights how the chemical properties of BASL can facilitate complex structural investigations using DEER. nih.gov

Table 2: Overview of Advanced EPR Methodologies

| Technique | Primary Information Obtained | Typical Timescale/Distance | Application with BASL |

|---|---|---|---|

| CW-EPR | Local spin label mobility and dynamics. nih.govnih.gov | Nanoseconds (10⁻⁹ s). nih.gov | Probing local protein backbone flexibility at the labeling site. |

| DEER (PELDOR) | Distance distributions between two spin labels. ljmu.ac.uknih.gov | 1.7 - 8.0 nanometers. ljmu.ac.uk | Mapping intramolecular and intermolecular distances in proteins and complexes. nih.gov |

| ST-EPR | Slow rotational motion of macromolecules. nih.gov | Microseconds to milliseconds (10⁻⁶ - 10⁻³ s). nih.gov | Characterizing the global tumbling and large-scale dynamics of proteins. |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov This technique relies on the diffraction of an X-ray beam by the ordered array of molecules in a crystal. The resulting diffraction pattern contains detailed information about the electron density distribution within the crystal, from which a model of the molecular structure can be built and refined to atomic resolution. capes.gov.brresearchgate.net

For a compound like this compound, X-ray crystallography could provide unambiguous proof of its stereochemistry and detailed geometric parameters in the solid state. This would include precise measurements of bond lengths (e.g., C=C, C-Br, C=O), bond angles, and torsion angles that define its planar conformation. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as van der Waals forces or potential halogen bonds involving the bromine atom, which govern the solid-state architecture. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-3-Bromoacrylaldehyde, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The synthesis typically involves aldol condensation followed by bromination. For example, (E)-isomers can be stabilized using aprotic solvents (e.g., DMF) and catalytic bases like pyridine to minimize isomerization. Reaction temperatures below 0°C enhance stereochemical control . Characterization via H NMR (e.g., coupling constants ) confirms stereochemistry.

- Key Parameters :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Aldol | Acrolein, Br, DMF, 0°C | Bromoalkene formation |

| Purification | Column chromatography (silica gel, hexane:EtOAc) | Isomer separation |

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation account for its structural features?

- Methodological Answer : Use H/C NMR to identify the α,β-unsaturated aldehyde protons (δ 9.5–10.0 ppm) and bromoalkene carbons (δ 120–130 ppm). IR spectroscopy confirms C=O (1720 cm) and C-Br (600 cm) stretches. X-ray crystallography resolves crystal packing and bond angles, critical for confirming the (E)-configuration .

Q. What strategies are recommended for maintaining the stability of this compound during storage and experimental handling?

- Methodological Answer : Store under inert gas (N/Ar) at –20°C to prevent oxidation and thermal decomposition. Use stabilizers like BHT (0.1% w/w) in non-polar solvents (e.g., hexane). Monitor purity via HPLC (C18 column, acetonitrile:HO gradient) to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from catalyst choice (e.g., Pd vs. Cu) or solvent polarity. Perform controlled experiments varying:

- Catalyst loading (1–5 mol%).

- Solvent dielectric constant (e.g., THF vs. DMSO).

Statistical analysis (ANOVA) identifies significant variables. Reconcile data by optimizing ligand systems (e.g., bidentate phosphines) to improve reproducibility .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Compare with experimental regioselectivity in cycloadditions (e.g., endo vs. exo). Validate models against kinetic data (Eyring plots) to assess activation barriers .

Q. What experimental evidence supports the proposed mechanism of this compound in nucleophilic addition reactions?

- Methodological Answer : Isotopic labeling (e.g., O in aldehyde) and trapping intermediates (e.g., cyanohydrins) confirm a two-step mechanism:

Nucleophilic attack at the β-carbon (Michael addition).

Aldehyde proton transfer.

Kinetic isotope effects (KIE > 1.0) and Hammett plots (ρ = +2.1) validate electronic control .

Data Contradiction Analysis

-

Case Study : Conflicting reports on catalytic efficiency in Heck reactions.

Source Catalyst Yield (%) Study A Pd(OAc) 45 Study B Pd/C 72 - Resolution : Ligand-free Pd/C may reduce steric hindrance. Replicate under identical conditions (temperature, base) to isolate variables.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.